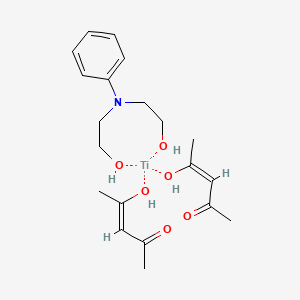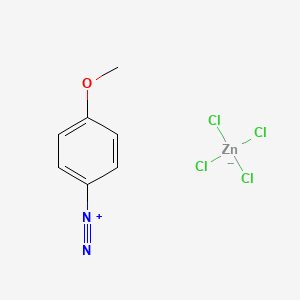
4-methoxybenzenediazonium;tetrachlorozinc(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzenediazonium;tetrachlorozinc(2-) is a diazonium compound that features a methoxy group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes. The tetrachlorozinc(2-) part of the compound indicates the presence of zinc coordinated with four chloride ions, which plays a role in stabilizing the diazonium ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxybenzenediazonium;tetrachlorozinc(2-) can be synthesized through the diazotization of 4-methoxyaniline. The process involves the reaction of 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt. The reaction is typically carried out at temperatures below 5°C to prevent decomposition of the diazonium ion.
Industrial Production Methods
In an industrial setting, the synthesis of 4-methoxybenzenediazonium;tetrachlorozinc(2-) is scaled up by using larger quantities of the reactants and maintaining stringent temperature controls. The diazonium salt is then stabilized by the addition of zinc chloride, forming the tetrachlorozinc(2-) complex. This stabilization is crucial for the safe handling and storage of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 4-methoxyiodobenzene, 4-methoxychlorobenzene, and 4-methoxybenzonitrile.
Coupling Reactions: Azo compounds such as 4-methoxyazobenzene are formed.
Reduction Reactions: The primary product is 4-methoxyaniline.
Aplicaciones Científicas De Investigación
4-Methoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection of biomolecules through azo coupling reactions.
Medicine: Investigated for potential use in drug development and as intermediates in pharmaceutical synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-methoxybenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can be displaced by nucleophiles, leading to the formation of substituted aromatic compounds. In coupling reactions, the diazonium ion reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo compounds.
Comparación Con Compuestos Similares
4-Methoxybenzenediazonium;tetrachlorozinc(2-) can be compared with other diazonium compounds such as:
- 4-Nitrobenzenediazonium;tetrachlorozinc(2-)
- 4-Chlorobenzenediazonium;tetrachlorozinc(2-)
- 4-Methylbenzenediazonium;tetrachlorozinc(2-)
Uniqueness
The presence of the methoxy group in 4-methoxybenzenediazonium;tetrachlorozinc(2-) imparts unique electronic properties, making it more reactive in certain coupling reactions compared to its nitro, chloro, and methyl counterparts. This reactivity is particularly useful in the synthesis of specific azo compounds and other aromatic derivatives.
Propiedades
Número CAS |
15348-66-0 |
|---|---|
Fórmula molecular |
C7H7Cl4N2OZn- |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
4-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/C7H7N2O.4ClH.Zn/c1-10-7-4-2-6(9-8)3-5-7;;;;;/h2-5H,1H3;4*1H;/q+1;;;;;+2/p-4 |
Clave InChI |
JYPLZHWXCRPCII-UHFFFAOYSA-J |
SMILES canónico |
COC1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


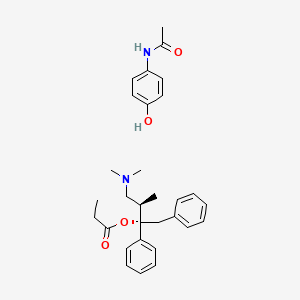
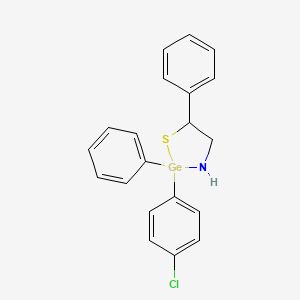
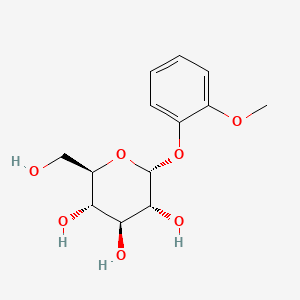
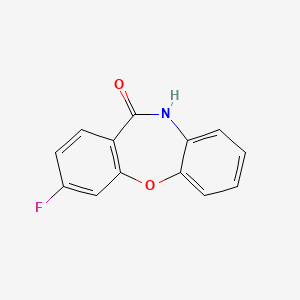
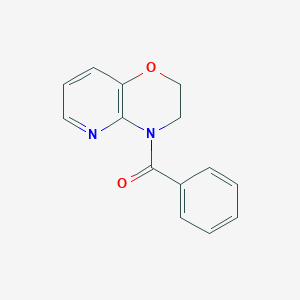



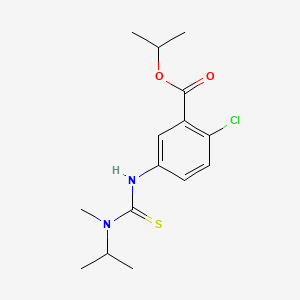


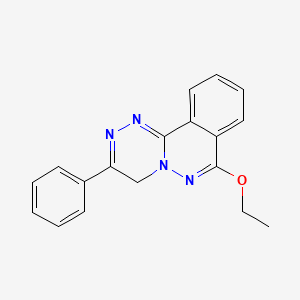
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)
